molecular formula C10H9BrO2 B8637466 3-Allyl-5-bromo-4-hydroxybenzaldehyde CAS No. 478978-50-6

3-Allyl-5-bromo-4-hydroxybenzaldehyde

Cat. No.: B8637466
CAS No.: 478978-50-6
M. Wt: 241.08 g/mol
InChI Key: TXVRGESXWPGXLE-UHFFFAOYSA-N
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Description

3-Allyl-5-bromo-4-hydroxybenzaldehyde is a substituted benzaldehyde derivative with a molecular formula of C₁₀H₉BrO₂ and a theoretical molecular weight of 241.08 g/mol. Its structure features:

  • Aldehyde group (–CHO) at position 1 of the benzene ring.
  • Hydroxy group (–OH) at position 4, contributing to hydrogen bonding and polarity.
  • Bromo substituent (–Br) at position 5, enhancing electron-withdrawing effects.
  • Allyl group (–CH₂CH₂CH₂) at position 3, introducing unsaturation and steric bulk.

Below, we compare it with structurally analogous benzaldehyde derivatives to infer its behavior.

Properties

CAS No.

478978-50-6

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

3-bromo-4-hydroxy-5-prop-2-enylbenzaldehyde

InChI

InChI=1S/C10H9BrO2/c1-2-3-8-4-7(6-12)5-9(11)10(8)13/h2,4-6,13H,1,3H2

InChI Key

TXVRGESXWPGXLE-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=CC(=C1)C=O)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 3-Allyl-5-bromo-4-hydroxybenzaldehyde and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound –Br (5), –OH (4), –CH₂CH₂CH₂ (3) C₁₀H₉BrO₂ 241.08 Aldehyde, hydroxy, allyl, bromo
4-Bromo-2-nitrobenzaldoxime –Br (4), –NO₂ (2), –CH=N–OH (1) C₇H₅BrN₂O₂ 245.03 Oxime, nitro, bromo
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde –Br (3), –Cl (4), –CF₃ (5) C₈H₃BrClF₃O 287.46 Aldehyde, bromo, chloro, CF₃
4-Allyloxy-3-bromo-5-methoxybenzaldehyde –Br (3), –OCH₂CH₂CH₂ (4), –OCH₃ (5) C₁₁H₁₁BrO₃ 283.11 Aldehyde, allyloxy, methoxy, bromo
Key Observations:

Substituent Electronic Effects: The bromo group in all compounds exerts electron-withdrawing effects, stabilizing the aromatic ring but reducing nucleophilic substitution reactivity compared to non-halogenated analogs.

The trifluoromethyl (–CF₃) group in (position 5) provides strong electron-withdrawing and hydrophobic effects, absent in the target compound .

Reactivity and Stability

  • Aldehyde Reactivity :
    The aldehyde group in the target compound is likely more reactive toward nucleophilic addition than in or , due to the electron-donating hydroxy group (position 4) activating the carbonyl. In contrast, the –CF₃ group in deactivates the aldehyde, reducing reactivity .

Physicochemical Properties (Theoretical)

Property This compound 4-Bromo-2-nitrobenzaldoxime 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde
Solubility Moderate in polar solvents (due to –OH) Low (nitro/oxime groups reduce polarity) Low (hydrophobic –CF₃ dominates)
Melting Point ~120–140°C (estimated) 180–185°C ~90–100°C (estimated)
Hydrogen Bonding Strong (donor: –OH) Moderate (oxime –NH) None (no H-bond donors)

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